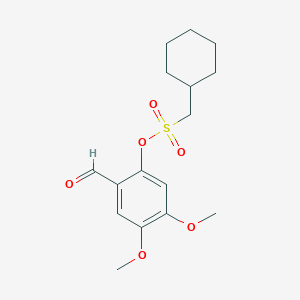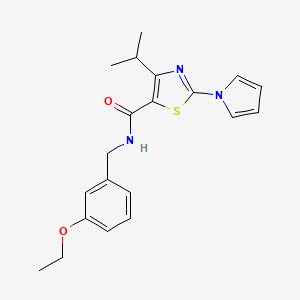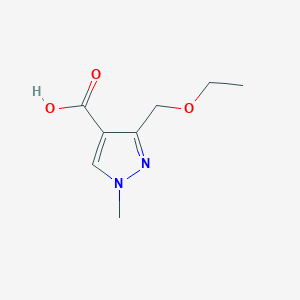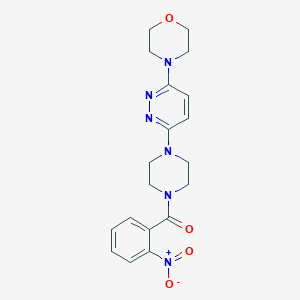
1-(3,3-Difluoropyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Difluoropyrrolidin-1-yl)propan-1-one, also known as DFPP or 3,3-DFPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFPP is a ketone derivative of pyrrolidine that has a molecular formula of C7H11F2NO and a molar mass of 161.17 g/mol.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Preparation and Characterization : The compound 1-(3,3-Difluoropyrrolidin-1-yl)propan-1-one is used in the synthesis of various novel compounds. For instance, it has been involved in the preparation and characterization of derivatives like 1,1-Difluoro-3-(1H-quinolin-2-ylidene)propan-2-one and related compounds, which are studied for their spectroscopic properties and crystal structures (Loghmani-Khouzani et al., 2006).
Crystal Structure Studies : The compound's derivatives have been examined for their crystal structures, providing insights into the molecular configurations and interactions. This is crucial in understanding the chemical and physical properties of these compounds (Thinagar et al., 2000).
Medicinal Chemistry
Anti-inflammatory Properties : Derivatives of 1-(3,3-Difluoropyrrolidin-1-yl)propan-1-one, such as 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), have been characterized for their anti-inflammatory activity. Studies on these derivatives focus on their mechanism of action and metabolic pathways in different biological systems (Lee et al., 2006).
Synthesis of Antagonists : The compound is used in the synthesis of specific receptor antagonists. For example, its derivatives have shown potential as α1 receptor antagonists, which are important in developing treatments for various medical conditions (Hon, 2013).
Material Science
- Development of Adhesive Polymers : The compound and its related derivatives have applications in the synthesis of monomers for adhesive polymers. These studies are pivotal for developing new materials with specific adhesive properties (Moszner et al., 2006).
Pharmacokinetics and Metabolism
Metabolism Studies : The metabolism and pharmacokinetics of derivatives of 1-(3,3-Difluoropyrrolidin-1-yl)propan-1-one have been extensively studied. These investigations are crucial in understanding the compound's behavior in biological systems, which is essential for its potential therapeutic applications (Sharma et al., 2012).
Pharmacological Characterization : Studies also focus on the pharmacological characterization of its derivatives, like examining their receptor binding affinities and potential in treating various disorders (Grimwood et al., 2011).
Propriétés
IUPAC Name |
1-(3,3-difluoropyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO/c1-2-6(11)10-4-3-7(8,9)5-10/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBGOHIHQLLVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Difluoropyrrolidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2706150.png)

![3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2706154.png)



![N-(3,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706159.png)
![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2706161.png)
![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2706163.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2706166.png)
![3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2706170.png)

